molecular formula C26H22N2O4 B13617164 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B13617164
M. Wt: 426.5 g/mol
InChI Key: WGGNNGXJQUJDOZ-XMMPIXPASA-N
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Description

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with the indole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the Fmoc protection and coupling reactions.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid undergoes several types of chemical reactions:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in DMF (dimethylformamide).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amino acid derivatives.

    Substitution: Deprotected amino acid.

Scientific Research Applications

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid has various applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Studied for its role in protein engineering and enzyme studies.

    Medicine: Investigated for potential therapeutic applications in drug development.

    Industry: Utilized in the production of synthetic peptides and other complex organic molecules.

Mechanism of Action

The mechanism of action of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid involves:

    Molecular Targets: The compound primarily targets amino groups in peptides and proteins.

    Pathways Involved: It acts by protecting the amino groups during chemical reactions, preventing unwanted side reactions and ensuring the integrity of the peptide chain.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Tryptophan: Similar in structure but with a different side chain.

Uniqueness

    Stability: (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid offers high stability during chemical reactions.

    Versatility: It can be used in various synthetic routes and is compatible with a wide range of reagents and conditions.

This compound’s unique properties make it a valuable tool in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C26H22N2O4/c29-25(30)13-24(21-14-27-23-12-6-5-11-20(21)23)28-26(31)32-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m1/s1

InChI Key

WGGNNGXJQUJDOZ-XMMPIXPASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CNC5=CC=CC=C54

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CNC5=CC=CC=C54

Origin of Product

United States

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